molecular formula C15H12BrNO3 B5702370 methyl 4-[(4-bromobenzoyl)amino]benzoate

methyl 4-[(4-bromobenzoyl)amino]benzoate

Cat. No.: B5702370
M. Wt: 334.16 g/mol
InChI Key: VDPIDRFTSLRWLA-UHFFFAOYSA-N
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Description

Methyl 4-[(4-bromobenzoyl)amino]benzoate is a benzoate ester derivative featuring a 4-bromobenzoyl substituent linked via an amide group to the para position of the methyl benzoate core. Its molecular formula is C₁₅H₁₂BrNO₃, with a molar mass of 334.17 g/mol. This compound is frequently utilized as an intermediate in medicinal chemistry, particularly in the synthesis of tubulin-targeting agents for cancer chemotherapy . Key structural features include:

  • Methyl ester group: Enhances lipophilicity and metabolic stability.
  • 4-Bromobenzoyl moiety: Introduces steric bulk and electron-withdrawing effects, influencing reactivity and binding interactions.
  • Amide linkage: Provides hydrogen-bonding capability and structural rigidity.

Synthetic routes often involve coupling 4-bromobenzoyl chloride with methyl 4-aminobenzoate, followed by purification via silica gel chromatography . Spectroscopic characterization (¹H NMR, IR) confirms the presence of aromatic protons, carbonyl stretches (~1720 cm⁻¹ for ester, ~1644 cm⁻¹ for amide), and N–H vibrations (~3277 cm⁻¹) .

Properties

IUPAC Name

methyl 4-[(4-bromobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO3/c1-20-15(19)11-4-8-13(9-5-11)17-14(18)10-2-6-12(16)7-3-10/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDPIDRFTSLRWLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Fluoro Analog : Ethyl 4-[(4-fluorobenzoyl)amino]benzoate

  • Key Difference : Bromine (Br) replaced with fluorine (F).
  • Impact: Reduced molecular weight (F = 19 vs. Br = 80), lowering steric hindrance.
  • Application : Fluorinated analogs are explored for improved pharmacokinetics in drug discovery .

Nitro Derivative : Methyl 2,4-dihydroxy-5-(4-nitrobenzamido)benzoate

  • Key Difference: Introduction of a nitro (-NO₂) group at the benzoyl ring.
  • Impact :
    • Strong electron-withdrawing effect increases acidity of adjacent hydroxyl groups.
    • Enhances UV absorbance, useful in spectrophotometric analysis .
  • Application : Nitro derivatives are intermediates in synthesizing bioactive molecules for antimicrobial studies .

Methyl-Substituted Analog : Methyl 4-(4-methylbenzamido)-2-sulfamoylbenzoate

  • Key Difference : Bromine replaced with methyl (-CH₃) and addition of a sulfamoyl (-SO₂NH₂) group.
  • Impact :
    • Methyl group increases hydrophobicity, while sulfamoyl enhances hydrogen-bonding capacity.
    • Broadens biological activity, including fungicidal applications .

Ester Group Modifications

Ethyl Ester : Ethyl 4-[(4-bromobenzoyl)amino]benzoate

  • Key Difference : Methyl ester replaced with ethyl (-OCH₂CH₃).
  • Impact :
    • Increased lipophilicity (logP ~2.8 vs. methyl’s ~2.3) improves membrane permeability.
    • Slower ester hydrolysis due to steric effects, prolonging half-life .

Isopropyl Ester : Propan-2-yl 4-[(4-bromobenzoyl)amino]benzoate

  • Key Difference : Bulkier isopropyl group (-OCH(CH₃)₂).
  • Impact :
    • Molecular weight increases to 362.22 g/mol (vs. 334.17 for methyl).
    • Enhanced solubility in organic solvents (e.g., hexanes/EtOAc), facilitating purification .
    • Boiling point rises to 400.1°C (vs. ~283°C decomposition for methyl) .

Isobutyl Ester : Isobutyl 4-[(4-bromobenzoyl)amino]benzoate

  • Key Difference : Isobutyl ester (-OCH₂C(CH₃)₂).
  • Impact: Highest molecular weight (376.24 g/mol) and lipophilicity in this series. Potential for prolonged tissue retention in pharmacokinetic studies .

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